molecular formula C6H13BrO5 B097847 6-Bromohexane-1,2,3,4,5-pentol CAS No. 15430-94-1

6-Bromohexane-1,2,3,4,5-pentol

Cat. No. B097847
CAS RN: 15430-94-1
M. Wt: 245.07 g/mol
InChI Key: IBXOWOYVOOTHAW-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromohexane-1,2,3,4,5-pentol (BHDP) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BHDP is a pentol derivative of hexane, which makes it a unique compound with interesting properties.

Scientific Research Applications

6-Bromohexane-1,2,3,4,5-pentol has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. One of the most promising applications of 6-Bromohexane-1,2,3,4,5-pentol is in the field of drug delivery. 6-Bromohexane-1,2,3,4,5-pentol has been shown to form stable complexes with metal ions, which can be used to deliver drugs to specific cells or tissues. 6-Bromohexane-1,2,3,4,5-pentol has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism Of Action

The mechanism of action of 6-Bromohexane-1,2,3,4,5-pentol is not fully understood. However, it is believed that 6-Bromohexane-1,2,3,4,5-pentol forms stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have various effects on cellular processes.

Biochemical And Physiological Effects

6-Bromohexane-1,2,3,4,5-pentol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 6-Bromohexane-1,2,3,4,5-pentol has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 6-Bromohexane-1,2,3,4,5-pentol has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Bromohexane-1,2,3,4,5-pentol is its ability to form stable complexes with metal ions. This property makes it a useful tool for studying metal ion interactions with biological molecules. However, one limitation of 6-Bromohexane-1,2,3,4,5-pentol is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 6-Bromohexane-1,2,3,4,5-pentol. One area of research is the development of new drug delivery systems using 6-Bromohexane-1,2,3,4,5-pentol complexes. Another area of research is the study of 6-Bromohexane-1,2,3,4,5-pentol's interactions with different metal ions and its effects on biological molecules. Additionally, further research is needed to fully understand the mechanism of action of 6-Bromohexane-1,2,3,4,5-pentol and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-Bromohexane-1,2,3,4,5-pentol can be achieved through the reduction of 6-bromo-1,2,3,4,5-pentahydroxycyclohexane using sodium borohydride. This method was first reported by K. H. Overton and E. Schmitz in 1961. The yield of 6-Bromohexane-1,2,3,4,5-pentol using this method is around 60-70%.

properties

CAS RN

15430-94-1

Product Name

6-Bromohexane-1,2,3,4,5-pentol

Molecular Formula

C6H13BrO5

Molecular Weight

245.07 g/mol

IUPAC Name

(2R,3R,4S,5S)-6-bromohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

IBXOWOYVOOTHAW-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O)O

SMILES

C(C(C(C(C(CBr)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)O

synonyms

6-Bromo-6-deoxy-D-mannitol

Origin of Product

United States

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